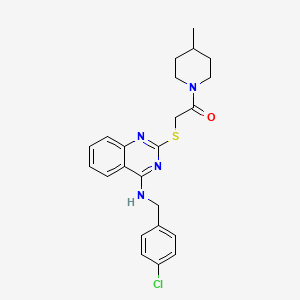
N-(3-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic compound with a complex molecular structure Its unique configuration makes it an intriguing subject of study in various scientific fields such as chemistry, biology, and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps. A common starting material is the ethoxyphenyl derivative, which undergoes acylation to introduce the acetyl group. Subsequent cyclization with hydrazine yields the pyrazole ring. Finally, sulfonylation with ethanesulfonyl chloride in the presence of a base such as triethylamine provides the target compound. Reaction conditions often include controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: Industrial-scale production may utilize similar synthetic pathways but optimized for scalability. Catalysts, continuous flow reactors, and automated systems are often employed to enhance efficiency and reduce production costs. Purification processes such as recrystallization and chromatography ensure the compound's quality meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: This compound is prone to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions often modify the functional groups attached to the central pyrazole and phenyl rings, affecting the compound's reactivity and properties.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to introduce additional functional groups or modify existing ones.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce ketones and other reducible groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are facilitated by reagents like halogens, alkyl halides, and nucleophiles under controlled pH and temperature conditions.
Major Products Formed: Depending on the specific reaction conditions, the major products can vary significantly. Oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction typically produces alcohols or amines. Substitution reactions can lead to a wide range of derivatives with modified functional groups.
Scientific Research Applications
This compound holds significant promise in several research domains:
Chemistry: It's often studied for its unique reactivity and as a starting point for synthesizing more complex molecules.
Biology: Researchers explore its potential as an enzyme inhibitor or as a molecular probe to study biological processes.
Medicine: Its pharmacological properties are investigated for potential therapeutic uses, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(3-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exerts its effects is deeply rooted in its molecular interactions:
Molecular Targets and Pathways: The compound interacts with specific enzymes or receptors, leading to alterations in cellular pathways. It may bind to active sites of enzymes, inhibiting their activity, or interact with receptor sites, modulating signal transduction processes. These interactions can result in therapeutic effects, such as the suppression of inflammation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
N-(3-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
These compounds share structural similarities but differ in the substituents on the pyrazole and phenyl rings, leading to distinct chemical properties and potential applications. The presence of the ethoxy group in N-(3-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide imparts unique steric and electronic effects, enhancing its reactivity and specificity in various applications.
That should cover the essential aspects of the compound. If there's anything else you'd like to know, just say the word.
Properties
IUPAC Name |
N-[3-[2-acetyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-4-28-21-12-7-6-11-18(21)20-14-19(22-24(20)15(3)25)16-9-8-10-17(13-16)23-29(26,27)5-2/h6-13,20,23H,4-5,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFMKYLWEZUNJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC(=CC=C3)NS(=O)(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide](/img/structure/B2359364.png)
![N-(2,3-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2359365.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2359366.png)
![7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2359368.png)
![2-[(2,4-difluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2359371.png)
![1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine](/img/structure/B2359372.png)




![2-METHYL-4-(3-METHYLBUTYL)-N-(2-METHYLPROPYL)-1,5-DIOXO-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-8-CARBOXAMIDE](/img/structure/B2359381.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2359385.png)
![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359386.png)
